molecular formula C14H11ClFN3O3 B4284029 N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea

N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea

Cat. No. B4284029
M. Wt: 323.70 g/mol
InChI Key: LIGGWNBBFOWARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea, also known as CNFU, is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea is not fully understood. However, studies have suggested that N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea inhibits the activity of different enzymes by binding to their active sites. For example, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea inhibits the activity of urease by binding to its active site and blocking the access of the substrate to the catalytic site.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has been shown to have different biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea inhibits the activity of different enzymes, such as urease, carbonic anhydrase, and chitinase. In vivo studies have shown that N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has anticancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has several advantages for lab experiments. It is easy to synthesize, and it has high purity and yield. N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea is also stable under different conditions and has a long shelf life. However, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has some limitations for lab experiments. It is toxic, and its handling requires proper safety measures. N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea is also expensive, which limits its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea. One direction is the development of new methods for the synthesis of N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea that are more efficient and cost-effective. Another direction is the study of the structure-activity relationship of N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea to understand its mechanism of action and optimize its properties. N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea can also be used as a building block for the synthesis of new materials with potential applications in different fields. Finally, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea can be evaluated for its potential use as a therapeutic agent for different diseases.
In conclusion, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has the potential to contribute to the development of new materials and therapeutic agents with important applications in different fields.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has been evaluated for its anticancer properties. Studies have shown that N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has also been studied for its potential use as an anti-inflammatory agent.
In biochemistry, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has been used as a tool to study the mechanism of action of different enzymes. For example, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has been used to study the mechanism of action of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has also been used to study the mechanism of action of other enzymes, such as carbonic anhydrase and chitinase.
In material science, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has been used as a building block for the synthesis of new materials. For example, N-(4-chloro-3-nitrophenyl)-N'-(4-fluorobenzyl)urea has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation.

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O3/c15-12-6-5-11(7-13(12)19(21)22)18-14(20)17-8-9-1-3-10(16)4-2-9/h1-7H,8H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGWNBBFOWARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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